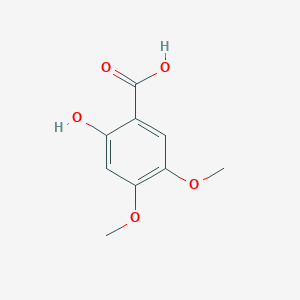

2-Hydroxy-4,5-dimethoxybenzoic acid

Descripción general

Descripción

2-Hydroxy-4,5-dimethoxybenzoic acid is an organic compound with the molecular formula C9H10O5. . This compound is a derivative of benzoic acid and features hydroxyl and methoxy functional groups, which contribute to its unique chemical properties.

Mecanismo De Acción

Target of Action

The primary target of 2-Hydroxy-4,5-dimethoxybenzoic acid is the protein tyrosine kinase epidermal growth factor receptor . This receptor plays a crucial role in cell growth and differentiation.

Mode of Action

This compound interacts with its target by inhibiting the protein tyrosine kinase epidermal growth factor receptor . This inhibition results in a decrease in cell proliferation and an increase in cell differentiation.

Biochemical Pathways

The compound affects the epidermal growth factor receptor signaling pathway. The inhibition of this pathway leads to downstream effects such as decreased cell proliferation and increased cell differentiation .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 1.72 , suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include decreased cell proliferation and increased cell differentiation . These effects are due to the compound’s inhibition of the protein tyrosine kinase epidermal growth factor receptor.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is relatively stable under normal conditions, but it may react under strong acidic or basic conditions . Additionally, the compound’s efficacy and stability can be affected by factors such as temperature and light exposure.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds, such as hydroxybenzoic acids, have been found to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It’s known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-4,5-dimethoxybenzoic acid involves the reaction of 2-hydroxy-4,5-dimethoxybenzaldehyde with an oxidizing agent . Another method includes the use of toluene as a solvent, where this compound is synthesized by refluxing with triphenylphosphite and sulfuric acid under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Hydroxy-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

2-Hydroxy-4,5-dimethoxybenzoic acid has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Syringic Acid: 4-Hydroxy-3,5-dimethoxybenzoic acid, a naturally occurring phenolic compound with similar structural features.

Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, another benzoic acid derivative with hydroxyl groups at different positions.

Uniqueness

2-Hydroxy-4,5-dimethoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methoxy groups and hydroxyl group make it a versatile compound for various chemical reactions and applications .

Actividad Biológica

2-Hydroxy-4,5-dimethoxybenzoic acid, also known as salicylanilide, is an organic compound with the molecular formula C₉H₁₀O₅. It is characterized by the presence of hydroxyl and methoxy functional groups, which contribute to its diverse biological activities. This compound has garnered interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study demonstrated that the compound inhibits the production of pro-inflammatory cytokines and mediators in various cell lines. This effect is primarily attributed to its ability to interfere with the signaling pathways involved in inflammation, particularly those mediated by the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. It has shown effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these pathogens have been reported to be in the low milligram per milliliter range, indicating potent antimicrobial activity .

Antioxidant Effects

The compound also exhibits antioxidant properties, which are crucial in protecting cells from oxidative stress. Studies have shown that it can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. This dual action contributes to its potential use in preventing oxidative damage associated with various diseases .

The primary mechanism by which this compound exerts its biological effects involves the inhibition of protein tyrosine kinases, particularly EGFR. This inhibition leads to reduced cell proliferation and increased differentiation of various cell types . The compound's interaction with cellular signaling pathways highlights its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption. Its bioavailability is influenced by factors such as solubility and stability under physiological conditions. The compound is metabolized primarily in the liver, where it undergoes conjugation reactions .

Data Table: Biological Activities of this compound

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, this compound was administered to macrophage cell lines stimulated with lipopolysaccharides (LPS). The results indicated a marked reduction in the secretion of TNF-alpha and IL-6 cytokines. This suggests that the compound could potentially serve as an anti-inflammatory agent in treating chronic inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited an MIC of 0.25 mg/mL, demonstrating its potential as a therapeutic agent against antibiotic-resistant strains .

Propiedades

IUPAC Name |

2-hydroxy-4,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXSZYVSFYJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468661 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5722-93-0 | |

| Record name | 2-HYDROXY-4,5-DIMETHOXYBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of this new synthetic route for Acotiamide Hydrochloride using 2-Hydroxy-4,5-dimethoxybenzoic acid?

A1: This novel synthesis method, utilizing this compound, offers several advantages:

- Environmental Friendliness: It avoids the use of environmentally detrimental catalysts and reagents, minimizing pollution and promoting sustainable practices. []

- Cost-Effectiveness: By employing readily available starting materials and eliminating the need for expensive catalysts, this approach significantly reduces production costs. []

- High Yield and Purity: The optimized reaction conditions result in a high yield of Acotiamide Hydrochloride with high purity, crucial factors for pharmaceutical applications. []

- Industrial Scalability: The simplicity of the process and the ease of handling make it suitable for large-scale production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.